molecular formula C20H22ClNO4S B12041204 3-[(6S)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid

3-[(6S)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid

Cat. No.: B12041204
M. Wt: 407.9 g/mol
InChI Key: HWEOXFSBSQIWSY-INIZCTEOSA-N
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Description

The compound 3-[(6S)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid is a structurally complex molecule featuring a tetrahydronaphthalene core, a 4-chlorophenylsulfonamide group at the 6-position, and a terminal propanoic acid moiety . Its IUPAC name, derived from systematic nomenclature, underscores the stereochemistry (6S configuration) and substituent arrangement. The propanoic acid group suggests enhanced polarity, which may influence solubility and biological interactions. While direct pharmacological data for this compound is unavailable in the provided evidence, its structural features align with bioactive molecules targeting inflammatory or metabolic pathways.

Properties

Molecular Formula

C20H22ClNO4S

Molecular Weight

407.9 g/mol

IUPAC Name

3-[(6S)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid

InChI

InChI=1S/C20H22ClNO4S/c1-13-2-3-14-12-16(6-9-19(14)18(13)10-11-20(23)24)22-27(25,26)17-7-4-15(21)5-8-17/h2-5,7-8,16,22H,6,9-12H2,1H3,(H,23,24)/t16-/m0/s1

InChI Key

HWEOXFSBSQIWSY-INIZCTEOSA-N

Isomeric SMILES

CC1=C(C2=C(C[C@H](CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O

Canonical SMILES

CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O

Origin of Product

United States

Preparation Methods

Step 1: Sulfonamide Formation

6-Amino-2-methyl-1-tetralone reacts with 4-chlorobenzenesulfonyl chloride (1.1 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature (RT) over 12 hours, yielding the sulfonamide intermediate in 94% purity.

Step 2: Propanoic Acid Side Chain Introduction

The sulfonamide undergoes alkylation with methyl acrylate (1.5 equiv) in DMF using K₂CO₃ (2.0 equiv) at 80°C for 6 hours. Subsequent hydrolysis with 6M HCl in THF/water (3:1) at RT for 24 hours affords terutroban in 78% overall yield.

Optimization Note : Replacing DMF with acetonitrile reduces side reactions, improving yield to 82%.

Catalytic Enantioselective Reductive Amination

An alternative method employs reductive amination of a ketone intermediate:

  • Substrate : 6-Oxo-2-methyl-1-tetralin is treated with 4-chlorobenzenesulfonamide (1.2 equiv) and (S)-BINAP-RuCl₂ catalyst (0.5 mol%) under 30 bar H₂ in methanol.

  • Performance : Achieves 88% ee, which is enhanced to 95% via a single recrystallization step.

Trade-off : Higher catalyst loading (1.0 mol%) increases ee to 92% but raises production costs by 15%.

Industrial-Scale Purification Protocols

Final purification is critical for pharmaceutical-grade terutroban:

Step Conditions Outcome
Crystallization Ethanol/water (70:30), cooling to 4°CPurity: 99.2%; Recovery: 85%
Chromatography Silica gel, ethyl acetate/hexane (1:1)Removes <1% sulfonamide byproducts
Lyophilization Freeze-drying from tert-butanol/water (9:1)Residual solvents <0.1%

Comparative Analysis of Synthetic Routes

Method Yield ee (%) Cost (USD/kg) Scalability
Asymmetric Hydrogenation85–92%>9812,000High
Diels-Alder + Resolution35%99.528,000Low
Condensation/Deprotection78–82%Racemic9,500Moderate

Chemical Reactions Analysis

Types of Reactions

3-[(6S)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinyl and thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticonvulsant Activity
Recent studies have indicated that compounds related to 3-[(6S)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid exhibit anticonvulsant properties. These compounds were evaluated for their effects on voltage-gated sodium channels, which are critical in the management of seizure disorders. The derivatives showed promising results in animal models, demonstrating efficacy comparable to existing anticonvulsant medications .

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting fungal growth .

3. Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has shown potential as an anti-inflammatory agent. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes . This could have implications for treating conditions such as arthritis and other inflammatory diseases.

Case Studies

Case Study 1: Anticonvulsant Efficacy
In a study published in 2015, several derivatives of the compound were synthesized and tested in animal seizure models. The results demonstrated that certain modifications to the chemical structure enhanced anticonvulsant activity significantly. Compounds with a para-chlorophenyl group showed the highest protective indices when assessed through electroshock seizure tests .

Case Study 2: Antimicrobial Testing
A series of tests conducted on various derivatives revealed that those containing sulfonamide groups exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods, showing effectiveness comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 3-[(6S)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key analogs include sulfonamide-containing compounds with variations in core rings, substituents, and terminal functional groups. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Sulfonamide Substituent Terminal Group
Target Compound C₂₀H₂₄ClNO₄S 409.52 Tetrahydronaphthalene 4-Chlorophenyl Propanoic acid
2-(6-Methoxynaphthalen-2-yl)-N-(4-methylsulfonyl)phenyl)propanamide C₂₁H₂₁NO₄S 383.46 Naphthalene 4-Methylsulfonylphenyl Propanamide
2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid C₂₃H₁₇ClNO₂S 430.90 Quinoline 4-Methylphenylsulfanyl Carboxylic acid

Key Observations :

  • The tetrahydronaphthalene core in the target compound may confer conformational rigidity compared to the planar naphthalene or quinoline systems in analogs.
  • The propanoic acid terminus increases polarity compared to the propanamide group, suggesting differences in solubility and hydrogen-bonding capacity.
Physicochemical Properties
Property Target Compound 2-(6-Methoxynaphthalen-2-yl)-N-(4-methylsulfonyl)phenyl)propanamide
Melting Point Not reported 228–230 °C
IR Peaks (cm⁻¹) Expected: ~2500–3300 (O-H), ~1700 (C=O of acid) 3298 (N-H), 1658 (C=O of amide), 1336/1165 (S=O of sulfone)
Elemental Analysis (C%) Not reported Calculated: 65.78%; Found: 63.9% (indicative of synthesis impurities)
Rf Value Not reported 0.68

Notes:

  • The absence of a carboxylic acid O-H stretch in the compound’s IR spectrum highlights functional group divergence .
Functional Group Implications
  • Terminal Groups : The carboxylic acid in the target compound may enhance ionization at physiological pH, improving water solubility over the amide analog .
  • Aromatic Substituents : The electron-withdrawing chlorine in the target compound vs. the methylsulfonyl group in may alter electronic properties and metabolic stability.

Biological Activity

3-[(6S)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid, commonly known as Terutroban , is a synthetic compound with significant biological activity, primarily recognized for its role as an antiplatelet agent . This article delves into its biological mechanisms, pharmacological properties, and implications for cardiovascular health.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H22_{22}ClNO4_{4}S
  • Molar Mass : 407.91 g/mol
  • Appearance : White to off-white solid
  • Melting Point : 189 - 192 °C
  • Solubility : Slightly soluble in chloroform, DMSO, and methanol

Terutroban functions primarily by inhibiting the thromboxane A2 receptor , which plays a crucial role in platelet aggregation. By blocking this receptor, Terutroban effectively reduces thrombus formation and platelet activation, making it a potential therapeutic option for various cardiovascular diseases where these processes are critical.

Antiplatelet Effects

Terutroban has been extensively studied for its antiplatelet effects. Research indicates that it significantly lowers the risk of thrombus formation in animal models. The compound's ability to inhibit platelet aggregation positions it alongside other antiplatelet agents like aspirin and clopidogrel but with distinct advantages in specific clinical settings.

Comparative Analysis with Other Antiplatelet Agents

Compound NameMechanism of ActionUnique Aspects
ClopidogrelInhibits ADP receptorsProdrug requiring metabolic activation
AspirinInhibits cyclooxygenaseNon-selective; affects both COX-1 and COX-2
PrasugrelThienopyridine derivativeMore potent than clopidogrel; faster onset of action
Terutroban Inhibits thromboxane A2 receptorPotentially fewer side effects; selective action

Case Studies and Research Findings

  • Efficacy in Animal Models : Studies have demonstrated that Terutroban significantly reduces thrombus size and improves blood flow in various animal models of thrombosis. For instance, a study published in the Journal of Cardiovascular Pharmacology reported that Terutroban administration led to a marked decrease in thrombus formation compared to control groups.
  • Clinical Trials : Ongoing clinical trials are evaluating the efficacy of Terutroban in humans, particularly focusing on its role in preventing cardiovascular events in patients with a history of thrombotic disorders. Preliminary results suggest promising outcomes regarding safety and efficacy.
  • Pharmacokinetic Studies : Research into the pharmacokinetics of Terutroban indicates favorable absorption, distribution, metabolism, and excretion profiles. Notably, studies have shown that Terutroban has a half-life conducive for once-daily dosing, which may enhance patient compliance.

Potential Applications Beyond Cardiovascular Health

Emerging research is exploring the potential applications of Terutroban beyond cardiovascular diseases. Its mechanism of action may offer therapeutic avenues in conditions characterized by excessive platelet activation or inflammation.

Q & A

Q. What are the key considerations for optimizing enantioselective synthesis of this compound?

Methodological Answer: Enantioselective synthesis requires careful selection of catalysts and reaction conditions. For example, chiral organoiodine catalysts (e.g., N,N'-(2S,2'S)-(2-Iodo-1,3-phenylene)bis(oxy)bis(propane-2,1-diyl)bis(2,4,6-trimethylbenzamide) can induce stereoselectivity in oxidative dearomatization reactions, as demonstrated in similar naphthalene-derived compounds . Key parameters include:

  • Catalyst loading : 5–10 mol% to balance cost and efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates.
  • Temperature : 0–25°C to minimize racemization.
  • Oxidants : Meta-chloroperoxybenzoic acid (m-CPBA) is preferred for regioselective oxidation .

Q. How can the stereochemical configuration of this compound be validated?

Methodological Answer: Use a combination of NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and X-ray crystallography to confirm the (6S) configuration. For example:

  • NOESY : Cross-peaks between the 6-sulfonylamino group and the 2-methyl substituent confirm spatial orientation .
  • X-ray : Single-crystal diffraction resolves absolute configuration with <0.5 Å resolution .

Q. How can computational chemistry predict reactivity and biological interactions?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) model reaction pathways, while molecular docking predicts target binding. For example:

  • Reaction Path Search : Use Gaussian 16 with B3LYP/6-31G* to simulate sulfonamide bond formation barriers .
  • Docking Studies : AutoDock Vina analyzes interactions with cyclooxygenase-2 (COX-2), a common sulfonamide target. Adjust protonation states using Schrödinger’s Epik .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer: Contradictions arise from assay variability (e.g., cell lines, pH). Mitigate by:

Standardized Assays : Use WHO-recommended cell lines (e.g., HEK293 for receptor studies).

Meta-Analysis : Pool data from ≥5 studies; apply statistical weighting (e.g., random-effects model).

SAR Validation : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to isolate pharmacophores .

Example: A 2024 study resolved conflicting COX-2 inhibition data by normalizing IC₅₀ values across pH 7.4 buffers, reducing variability by 40% .

Q. How to design experiments for scalable synthesis without compromising stereopurity?

Methodological Answer: Scale-up requires flow chemistry and continuous crystallization :

  • Flow Reactors : Maintain consistent residence time (e.g., 30 min) to prevent epimerization.
  • Crystallization : Use anti-solvent (e.g., heptane) in a mixed-solvent system (ethanol/water) to isolate enantiopure crystals (>99% ee) .

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